molecular formula C9H19NO B2976472 (2R)-2-(Oxepan-4-yl)propan-1-amine CAS No. 2248214-85-7

(2R)-2-(Oxepan-4-yl)propan-1-amine

Cat. No. B2976472
CAS RN: 2248214-85-7
M. Wt: 157.257
InChI Key: RAIRNLNFJRSZFG-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Oxepan-4-yl)propan-1-amine, also known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a chiral cyclic amino acid. It is a potential scaffold for the development of novel therapeutics due to its unique structure and properties.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxepan-4-yl)propan-1-amine is not well understood. However, it has been shown to interact with biological targets such as enzymes and receptors. For example, (2R)-2-(Oxepan-4-yl)propan-1-amine has been reported to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition could potentially lead to the development of novel anti-diabetic drugs.
Biochemical and Physiological Effects
Studies have shown that (2R)-2-(Oxepan-4-yl)propan-1-amine can have various biochemical and physiological effects. For instance, it has been reported to increase insulin secretion in pancreatic beta cells, which could be beneficial for the treatment of diabetes. Additionally, (2R)-2-(Oxepan-4-yl)propan-1-amine has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(Oxepan-4-yl)propan-1-amine is its unique structure, which makes it a potential scaffold for the development of novel therapeutics. Additionally, its synthesis is relatively straightforward, and it can be easily incorporated into peptidomimetics. However, one limitation is the lack of knowledge regarding its mechanism of action. Further research is needed to fully understand its biological activity.

Future Directions

There are several future directions for the research of (2R)-2-(Oxepan-4-yl)propan-1-amine. One direction is the development of novel peptidomimetics based on its structure. These compounds could potentially have therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its biological targets. This could lead to the development of new drugs that target these biological pathways. Finally, (2R)-2-(Oxepan-4-yl)propan-1-amine could be used as a tool compound in chemical biology studies to investigate the role of specific enzymes and receptors in cellular processes.

Synthesis Methods

The synthesis of (2R)-2-(Oxepan-4-yl)propan-1-amine can be achieved through the reaction of (2R)-2-(Oxepan-4-yl)propan-1-aminehydroxycyclohexane-1-carboxylic acid with oxirane in the presence of a base. The reaction proceeds via the opening of the oxirane ring and subsequent formation of a cyclic amine. The resulting product is a racemic mixture of (2R)- and (2S)-isomers, which can be separated by chiral chromatography.

Scientific Research Applications

(2R)-2-(Oxepan-4-yl)propan-1-amine has been used as a building block for the synthesis of various bioactive molecules. It has been incorporated into peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

properties

IUPAC Name

(2R)-2-(oxepan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRNLNFJRSZFG-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Oxepan-4-yl)propan-1-amine

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